molecular formula C15H9ClN4 B10840876 2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline

2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline

Cat. No.: B10840876
M. Wt: 280.71 g/mol
InChI Key: KBVMQLRZERGALQ-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline is a heterocyclic compound that contains both imidazole and quinoxaline moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1H-benzo[d]imidazole with a quinoxaline derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoxaline N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)quinoxaline: Lacks the chlorine atom, leading to different chemical properties.

    4-chloro-1H-benzo[d]imidazole: Contains only the imidazole moiety without the quinoxaline structure.

    Quinoxaline derivatives: Various derivatives with different substituents exhibit unique properties.

Uniqueness

2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline is unique due to the presence of both imidazole and quinoxaline moieties, along with a chlorine substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C15H9ClN4

Molecular Weight

280.71 g/mol

IUPAC Name

2-(4-chloro-1H-benzimidazol-2-yl)quinoxaline

InChI

InChI=1S/C15H9ClN4/c16-9-4-3-7-12-14(9)20-15(19-12)13-8-17-10-5-1-2-6-11(10)18-13/h1-8H,(H,19,20)

InChI Key

KBVMQLRZERGALQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=C(N3)C=CC=C4Cl

Origin of Product

United States

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